(S)-2-Trifluoromethyl-piperazine dihydrochloride
Overview
Description
(S)-2-Trifluoromethyl-piperazine dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2F3N2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies
The compound (S)-2-Trifluoromethyl-piperazine dihydrochloride is structurally related to Fluphenazine dihydrochloride dimethanol solvate, a phenothiazine derivative. Structural studies reveal that the piperazine ring, a common feature in these molecules, adopts a chair conformation, indicating potential stability and specific interaction capabilities in biological systems. The comprehensive crystal structure is further stabilized by various hydrogen bonds and contacts, emphasizing its robustness in molecular assemblies (Petrus et al., 2012).
Neuropharmacology
A significant aspect of scientific research on similar compounds involves neuropharmacology. For instance, 1-(m-Trifluoromethylphenyl)-piperazine, a structurally related compound, demonstrates the ability to interact with serotonin receptors in the brain. This interaction leads to a decrease in serotonin turnover, a parameter crucial in understanding the pharmacological profiles of psychoactive drugs (Fuller et al., 1978).
Metabolism and Bioavailability Studies
Metabolism and bioavailability studies are paramount for understanding a compound's pharmacokinetics. Research involving trifluoromethyl-analogues of piperazine-substituted compounds highlights their metabolism in dogs. The findings indicate significant excretion through urine and feces, and notable distribution across various tissues, providing insights into the compound's distribution and potential for therapeutic efficacy (Dreyfuss et al., 1971).
Synthetic Chemistry and Drug Discovery
In drug discovery, the ability to synthesize novel compounds is crucial. The synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from (S)-piperazine-2-carboxylic acid dihydrochloride, exemplifies the versatility of piperazine derivatives in forming biologically active compounds and scaffolds for combinatorial libraries. This synthetic adaptability underscores the compound's utility in medicinal chemistry (Gao & Renslo, 2007).
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQCSXZPHHOPQ-FHNDMYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.